Pseudomonic acid C
Overview
Description
Pseudomonic Acid C is a minor antibiotic component with the molecular formula C26H44O8 . It has an average mass of 484.623 Da and a monoisotopic mass of 484.303619 Da . It is also known by other names such as (5S)-1,5-Anhydro-5-{(2E)-4-[(8-carboxyoctyl)oxy]-2-methyl-4-oxo-2-buten-1-yl}-2-deoxy-2-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-L-arabinitol .
Synthesis Analysis
The synthesis of Pseudomonic acid C involves a flexible stereoselective approach to the common C1–C14 skeleton present in natural products of the pseudomonic acid family . The key synthetic reactions utilized include Achmatowicz rearrangement, Johnson–Claisen rearrangement, Julia–Kocienski olefination, and Horner–Wadsworth–Emmons olefination reaction .Molecular Structure Analysis
The structure and stereochemistry of Pseudomonic acid C have been confirmed by single-crystal X-ray analysis . It has 6 of 6 defined stereocentres .Chemical Reactions Analysis
Pseudomonic acid A has been converted stereospecifically into Pseudomonic acid C in high yield . The epoxidation and the acid- and base-stability of Pseudomonic acid C have been studied .Physical And Chemical Properties Analysis
Pseudomonic Acid C has a density of 1.1±0.1 g/cm3, a boiling point of 656.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.5 mmHg at 25°C . It has an enthalpy of vaporization of 110.6±6.0 kJ/mol and a flash point of 210.3±25.0 °C . Its index of refraction is 1.516 .Scientific Research Applications
Synthesis and Structural Analysis
- Total Synthesis : The total synthesis of pseudomonic acid C involves a key step of alkylation of a trisubstituted δ-lactone with complete stereocontrol, enabling access to analogues and potential biosynthetic precursors (Mckay et al., 2000).
- Synthesis of Analogues : A flexible, stereoselective approach for synthesizing the common C1-C14 skeleton present in pseudomonic acid family, including pseudomonic acid C, has been developed. Key synthetic reactions include Achmatowicz rearrangement and Julia-Kocienski olefination (Sridhar & Srihari, 2014).
- Structural Characterization : The crystal structure of pseudomonic acid A, a closely related compound, was determined using single-crystal X-ray diffraction. This study provides insights into the molecular interactions and stability of pseudomonic acids (Bojarska et al., 2014).
Biosynthetic Insights
- Biosynthesis Differentiation : Research on pseudomonic acids A and B revealed patterns of radioactivity in biosynthetic probing, implying a distinct biosynthetic pathway for pseudomonic acid C, deviating from simple oxidation or reduction processes (Mantle et al., 2001).
- Quorum-sensing in Biosynthesis : The biosynthesis of mupirocin (pseudomonic acid) involves quorum-sensing-dependent regulatory systems, indicating a complex interaction of microbial communication in the production of pseudomonic acids (El-Sayed et al., 2001).
Antibiotic Mechanisms and Resistance
- Mupirocin Resistance : Studies on mupirocin, which contains pseudomonic acids, have shown increasing resistance among methicillin-resistant Staphylococcus aureus (MRSA) isolates. This research provides insights into the challenges faced in using pseudomonic acid derivatives as antibiotics (Khoshnood et al., 2019).
- Synthetase Inhibition for Resistance : Understanding how pseudomonic acid avoids inhibiting its own isoleucyl-tRNA synthetase in Pseudomonas fluorescens has provided significant insights into the resistance mechanisms and potential applications in biotechnology (Yanagisawa & Kawakami, 2003).
properties
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHFUKZHJOMJL-WZLBZGCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudomonic acid C | |
CAS RN |
71980-98-8 | |
Record name | Pseudomonic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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